[2-(4-Bromophenyl)ethoxy](tert-butyl)dimethylsilane
Overview
Description
2-(4-Bromophenyl)ethoxydimethylsilane: is an organosilicon compound that features a bromophenyl group attached to an ethoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)ethoxydimethylsilane typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenyl)ethanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process .
Industrial Production Methods: While specific industrial production methods for 2-(4-Bromophenyl)ethoxydimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted phenyl derivatives
- Aldehydes or carboxylic acids from oxidation
- Reduced phenyl compounds
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology:
- Potential applications in the development of bioactive molecules due to its ability to modify phenyl rings.
Medicine:
- Investigated for its role in drug development, particularly in modifying pharmacokinetic properties of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)ethoxydimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The bromophenyl group can act as a site for electrophilic or nucleophilic attack, while the silyl group can protect reactive hydroxyl groups during synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)ethoxydimethylsilane
- 2-(4-Methylphenyl)ethoxydimethylsilane
- 2-(4-Fluorophenyl)ethoxydimethylsilane
Comparison:
- 2-(4-Bromophenyl)ethoxydimethylsilane is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not favor.
- The bromine atom also imparts different electronic properties compared to chlorine, fluorine, or methyl groups, affecting the reactivity and stability of the compound.
Properties
IUPAC Name |
2-(4-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-6-8-13(15)9-7-12/h6-9H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFVVPKVYBASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631611 | |
Record name | [2-(4-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73899-15-7 | |
Record name | [2-(4-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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